
2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)-N-(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)-N-(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)aniline is a complex organic compound characterized by the presence of oxazole rings and aniline groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)-N-(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)aniline typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of appropriate precursors to form the oxazole rings, followed by coupling reactions to introduce the aniline groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, including the use of green chemistry principles, is crucial to minimize waste and energy consumption.
化学反応の分析
Types of Reactions
2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)-N-(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole or aniline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings or the oxazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)-N-(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)aniline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)-N-(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)aniline involves its interaction with specific molecular targets. The oxazole rings and aniline groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)aniline
- N-(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)aniline
- 4-Isopropyl-4,5-dihydrooxazole derivatives
Uniqueness
2-((S)-4-Isopropyl-4,5-dihydrooxazol-2-yl)-N-(2-((S)-4-phenyl-4,5-dihydrooxazol-2-yl)phenyl)aniline is unique due to the combination of its structural features, including the presence of both isopropyl and phenyl groups on the oxazole rings. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
分子式 |
C27H27N3O2 |
|---|---|
分子量 |
425.5 g/mol |
IUPAC名 |
2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-N-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]aniline |
InChI |
InChI=1S/C27H27N3O2/c1-18(2)24-16-31-26(29-24)20-12-6-8-14-22(20)28-23-15-9-7-13-21(23)27-30-25(17-32-27)19-10-4-3-5-11-19/h3-15,18,24-25,28H,16-17H2,1-2H3/t24-,25-/m1/s1 |
InChIキー |
VHJIIZVKTXNXFP-JWQCQUIFSA-N |
異性体SMILES |
CC(C)[C@H]1COC(=N1)C2=CC=CC=C2NC3=CC=CC=C3C4=N[C@H](CO4)C5=CC=CC=C5 |
正規SMILES |
CC(C)C1COC(=N1)C2=CC=CC=C2NC3=CC=CC=C3C4=NC(CO4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


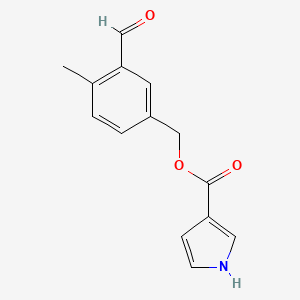
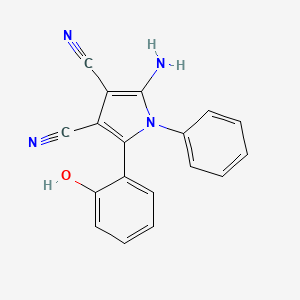
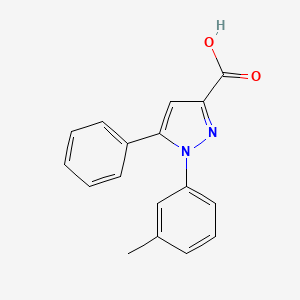

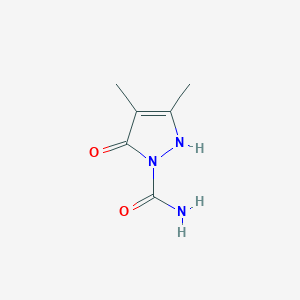
![2-(2-Ethoxy-2-oxoethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12873608.png)

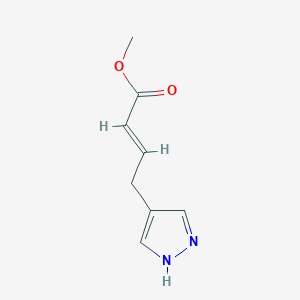
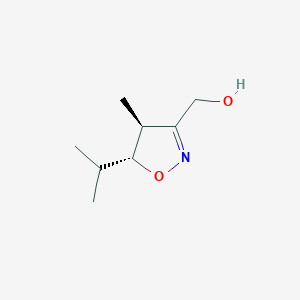
![2-(Difluoromethyl)-6-(trifluoromethylthio)benzo[d]oxazole](/img/structure/B12873632.png)


![2-(Difluoromethoxy)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12873659.png)
![[3-(4-Chlorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12873675.png)
